REACTION_CXSMILES
|
[H-].[Na+].[NH:3]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4]1.[Cl:12][CH2:13][CH2:14]OS(C1C=CC(C)=CC=1)(=O)=O>O1CCCC1>[Cl:12][CH2:13][CH2:14][N:3]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4]1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
24.6 g
|
Type
|
reactant
|
Smiles
|
N1C=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
49.29 g
|
Type
|
reactant
|
Smiles
|
ClCCOS(=O)(=O)C1=CC=C(C=C1)C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred on an ice-water bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a flask of 500 ml capacity fitted with a stirrer
|
Type
|
TEMPERATURE
|
Details
|
cooling tube
|
Type
|
ADDITION
|
Details
|
Into this mixture there was added dropwise
|
Type
|
ADDITION
|
Details
|
After completion of the dropwise addition
|
Type
|
CUSTOM
|
Details
|
the ice-water bath was removed
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for one hour at room temperature
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
under heated
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
STIRRING
|
Details
|
whilst stirring for 15 hours
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CUSTOM
|
Details
|
the undissolved material was removed by filtration, and concentration
|
Type
|
CUSTOM
|
Details
|
This reaction mixture was purified by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCN1C=CC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 40.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |